Enantiomeric Purity: 97.8% ee Achieved at >10 g Scale via Nickel(II) Complex Alkylation
The target compound was synthesized with 97.8% enantiomeric excess (ee) on a >10 g scale using a chiral nucleophilic glycine equivalent alkylation approach [1]. While the (R)-enantiomer, Fmoc-2-amino-4,4,4-trifluorobutanoic acid, is of course prepared through analogous asymmetric routes, commercially available (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid from ChemImpex is supplied without a guaranteed enantiomeric purity specification, and typical market offerings for the (R)-enantiomer do not routinely report ee values, creating procurement uncertainty for stereochemically demanding applications .
| Evidence Dimension | Enantiomeric excess (ee) at defined synthesis scale |
|---|---|
| Target Compound Data | 97.8% ee (S)-Fmoc-2-amino-4,4,4-trifluorobutanoic acid at >10 g scale |
| Comparator Or Baseline | (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid: enantiomeric purity is not disclosed in standard commercial listings (ChemImpex Cat. No. 30982). The (R)-enantiomer lacks a publicly reported ee value from a comparable-scale, validated asymmetric synthesis. |
| Quantified Difference | Target compound: 97.8% ee documented. (R)-enantiomer: ee undisclosed in commercial-grade specification. Absolute difference in documented stereochemical integrity is not quantifiable, but represents a significant reporting gap. |
| Conditions | Asymmetric synthesis via alkylation of chiral Ni(II) complex of glycine Schiff base with CF₃–CH₂–I at ambient temperature; ee determined by chiral HPLC analysis of the N-Fmoc derivative [1]. |
Why This Matters
For structure-activity relationship (SAR) studies and chiral peptide therapeutics where stereochemistry directly governs receptor binding, the documented 97.8% ee provides the quantitative confidence necessary for reproducible biological data that an uncharacterized enantiomeric counterpart cannot offer.
- [1] Mei, H., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. *Organic Process Research & Development*, 23(2), 307-312. https://doi.org/10.1021/acs.oprd.8b00404 View Source
